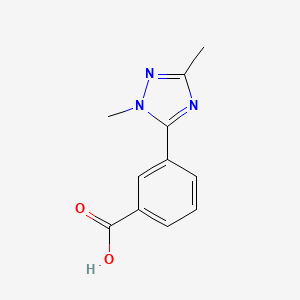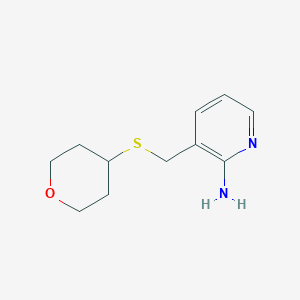![molecular formula C9H8N2OS B7568685 [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol: is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide to form the thiazole ring, followed by reduction to yield the methanol derivative . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: : The compound has been studied for its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines .
Medicine: : Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development. They have been investigated for their ability to inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in cancer cell proliferation .
Industry: : In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation . The compound can also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Trifluoromethyl)pyridin-3-yl]methanol: This compound has a similar structure but with a trifluoromethyl group instead of the thiazole ring.
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol: Another similar compound with a chloro and methylamino group, showing distinct reactivity and applications.
Uniqueness
- The presence of both pyridine and thiazole rings in [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol provides a unique scaffold that can interact with a variety of biological targets.
- Its ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
(4-pyridin-3-yl-1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7/h1-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPMTVHTGOLCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
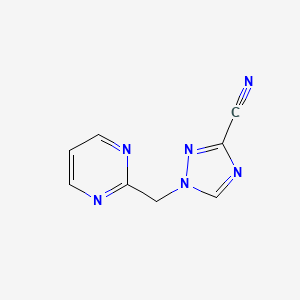
![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)
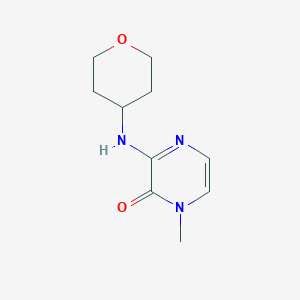
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
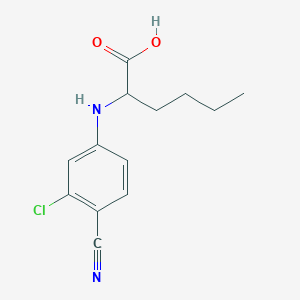
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
